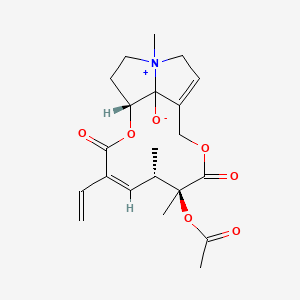

CID 21606566

Overview

Description

CID 21606566 is a naturally occurring pyrrolizidine alkaloid found in various species of the genus Ligularia. It is known for its hepatotoxic and neurotoxic properties, which have been extensively studied in both in vitro and in vivo models . This compound is classified as an otonecine-type pyrrolizidine alkaloid, which distinguishes it from other types of pyrrolizidine alkaloids .

Mechanism of Action

Target of Action

Clivorine, a naturally occurring pyrrolizidine alkaloid, primarily targets human hepatoma cells . It has been shown to inhibit cell proliferation and induce apoptosis in these cells .

Mode of Action

Clivorine interacts with its targets by inducing apoptosis and promoting autophagy . This is evidenced by the accumulation of autophagosomes, the enhancement of LC3B expression, and the increased conversion of LC3B-I to LC3B-II in the presence of a lysosomal inhibitor .

Biochemical Pathways

Clivorine affects two main biochemical pathways. The first pathway involves the metabolic activation of clivorine to produce a toxic metabolite, pyrrolic ester . This is followed by the formation of bound pyrroles, dehydroretronecine, 7-glutathionyldehydroretronecine, and clivoric acid . The second pathway involves a direct hydrolysis to generate deacetylclivorine, a novel metabolite specific to female rats .

Pharmacokinetics

The metabolic activation of clivorine is catalyzed by CYP3A1/2 isozymes . The extent of this activation is significantly lower in female rats due to lower levels of cyp3a1/2 . On the other hand, the direct hydrolysis to form deacetylclivorine is mediated by microsomal hydrolase A and is the predominant pathway in female rat liver microsomes .

Result of Action

The result of clivorine’s action is a decrease in cell viability, as it inhibits cell proliferation and induces apoptosis . It also promotes autophagy, which plays a protective role against apoptosis at low levels of exposure .

Action Environment

The action of clivorine is influenced by gender, with female rats being less susceptible to clivorine intoxication than male rats . This is due to the higher extent of direct hydrolysis and a lower degree of metabolic activation in female rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clivorine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of clivorine is generally not common due to its toxic nature. extraction from natural sources, such as Ligularia species, is a more feasible method. The extraction process involves solvent extraction, purification, and crystallization to obtain pure clivorine .

Chemical Reactions Analysis

Types of Reactions

CID 21606566 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form clivoric acid and other metabolites.

Reduction: Reduction reactions can convert clivorine into less toxic derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include clivoric acid, deacetylclivorine, and various substituted derivatives .

Scientific Research Applications

CID 21606566 has been extensively studied for its toxicological effects and potential therapeutic applications:

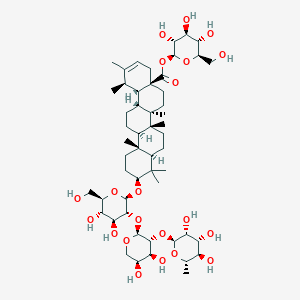

Comparison with Similar Compounds

CID 21606566 is compared with other pyrrolizidine alkaloids such as:

- Senecionine

- Seneciphylline

- Monocrotaline

- Riddelline

- Ligularine

- Senkirkine

Uniqueness

This compound is unique due to its otonecine structure, which differentiates it from retronecine-type pyrrolizidine alkaloids. This structural difference influences its chemical behavior, toxicity, and biological effects .

Properties

IUPAC Name |

(1R,4Z,6S,7S)-7-acetyloxy-4-ethenyl-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadeca-4,11-dien-17-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO7/c1-6-15-11-13(2)20(4,29-14(3)23)19(25)27-12-16-7-9-22(5)10-8-17(21(16,22)26)28-18(15)24/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-/t13-,17+,20-,21?,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGVHSDONMXATH-LKVOMWJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)OC(=O)C)[O-])C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C(\C(=O)O[C@@H]2CC[N+]3(C2(C(=CC3)COC(=O)[C@@]1(C)OC(=O)C)[O-])C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020334 | |

| Record name | Clivorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33979-15-6 | |

| Record name | Clivorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(16S)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one](/img/structure/B1259228.png)